molecular formula C5H8F2O3 B1597763 Methyl 2,2-Difluoro-3-methoxypropionate CAS No. 99497-39-9

Methyl 2,2-Difluoro-3-methoxypropionate

Cat. No.: B1597763
CAS No.: 99497-39-9
M. Wt: 154.11 g/mol
InChI Key: GKYYMXQCYVIIJJ-UHFFFAOYSA-N
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Description

Methyl 2,2-Difluoro-3-methoxypropionate is an organic compound with the molecular formula C5H8F2O3 and a molecular weight of 154.11 g/mol . This compound is primarily used as a building block in organic synthesis and is known for its unique chemical properties due to the presence of both methoxy and difluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-Difluoro-3-methoxypropionate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acetate with n-butyllithium and diisopropylamine in tetrahydrofuran under an inert atmosphere at low temperatures. This is followed by the addition of 2,2-difluoro-3-methoxypropionic acid methyl ester . The reaction mixture is then quenched and purified to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-Difluoro-3-methoxypropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields 2,2-difluoro-3-methoxypropanoic acid .

Scientific Research Applications

Methyl 2,2-Difluoro-3-methoxypropionate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2,2-Difluoro-3-methoxypropionate involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methoxy group can also play a role in modulating the compound’s overall chemical behavior .

Properties

IUPAC Name

methyl 2,2-difluoro-3-methoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O3/c1-9-3-5(6,7)4(8)10-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYYMXQCYVIIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)OC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377758
Record name Methyl 2,2-Difluoro-3-methoxypropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99497-39-9
Record name Methyl 2,2-Difluoro-3-methoxypropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99497-39-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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